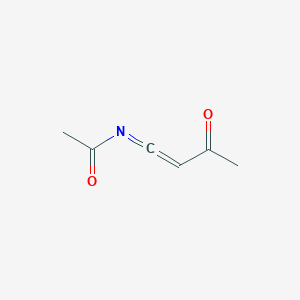

Acetamide,N-(3-oxo-1-butenylidene)-

Description

Acetamide, N-(3-oxo-1-butenylidene)- (CAS: 91875-48-8), also known as β-acetamido-β-phenylpropiophenone, is an enamine-derived acetamide characterized by a conjugated 3-oxo-1-butenylidene substituent on the nitrogen atom. This structural motif imparts unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s α,β-unsaturated ketone moiety allows participation in cycloaddition and nucleophilic addition reactions, enabling the construction of heterocyclic systems such as pyrrolidines and thiazolidinones .

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

InChI |

InChI=1S/C6H7NO2/c1-5(8)3-4-7-6(2)9/h3H,1-2H3 |

InChI Key |

VKSUIZXUJQUWOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=C=NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Condensation of Acetamide with α,β-Unsaturated Carbonyl Precursors

A classical approach involves the condensation of acetamide or its derivatives with α,β-unsaturated aldehydes or ketones. This method typically proceeds via a Schiff base formation mechanism where the amide nitrogen attacks the carbonyl carbon of the unsaturated aldehyde, followed by dehydration to yield the conjugated imine or enamine structure.

Reaction Conditions: Mild acidic or basic catalysis is employed to facilitate the condensation. Solvents such as ethanol or acetonitrile are commonly used to dissolve reactants and promote reaction kinetics.

Yields and Purity: Yields vary depending on substituents and reaction conditions but generally range from moderate to high (60-85%). Purification is often achieved by recrystallization or chromatographic techniques.

Metal-Catalyzed Cross-Coupling and Functional Group Transformations

Recent advances in organometallic chemistry have enabled the synthesis of α,β-unsaturated amides through catalytic cross-coupling reactions involving acetamide derivatives and vinyl or allyl halides.

Catalysts: Palladium, copper, and vanadium catalysts have been reported to facilitate coupling reactions that form the butenylidene linkage.

Mechanistic Insights: These reactions often proceed through oxidative addition, transmetallation, and reductive elimination steps, allowing for the formation of the conjugated system with high regio- and stereoselectivity.

Advantages: This method allows for the introduction of diverse substituents and functional groups, enhancing structural diversity and potential biological activity.

Sigmatropic Rearrangements and Pericyclic Reactions

Advanced synthetic routes involve-sigmatropic rearrangements of suitable precursors such as α-allenic methanesulfonates or arylsulfonates to yield conjugated enones and dienes structurally related to the target compound.

Reaction Mechanism: The rearrangement proceeds via a six-membered ring transition state, supported by density functional theory calculations indicating an aromatic transition state with low activation energy (~17.7 kcal/mol).

Applications: This method has been successfully applied to synthesize fused polycyclic structures and β-lactams, indicating its versatility.

Organolithium and Grignard Reagent Additions

The preparation of α-allenols and related α,β-unsaturated amides can be achieved via nucleophilic addition of organolithium or Grignard reagents to aldehydes or ketones bearing suitable leaving groups.

Procedure: Treatment of precursors with n-butyllithium at low temperatures generates organolithium intermediates that are trapped by aldehydes, forming α-allenols, which can be further transformed into the target acetamide derivatives.

Scope: This method tolerates a wide variety of functional groups and substitution patterns, enabling access to di-, tri-, and tetra-substituted allenols and enones.

Data Tables Summarizing Preparation Methods

Research Discoveries and Mechanistic Insights

DFT Calculations: Computational studies have supported the aromatic character of transition states in sigmatropic rearrangements, explaining the mild experimental conditions required and the high selectivity observed.

Regio- and Stereoselectivity: Metal-catalyzed methods demonstrate excellent control over regio- and stereochemical outcomes, crucial for synthesizing biologically active analogs.

Functional Group Compatibility: Organolithium and Grignard approaches tolerate a broad range of substituents, enabling the synthesis of complex derivatives with potential pharmaceutical relevance.

Novel Catalytic Systems: Combinations such as CuBr-ZnBr2 with pyrrolidine or Ti(OEt)4 have been shown to facilitate one-pot procedures for trisubstituted allenols, expanding the synthetic toolbox for these compounds.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(3-oxo-1-butenylidene)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Therapeutic Potential

Acetamide, N-(3-oxo-1-butenylidene)- has been investigated for its pharmacological properties. Notably, it is associated with the inhibition of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory processes. Compounds that inhibit PDE4 are of interest for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to reduce inflammation and improve lung function .

Antimicrobial Activity

Research indicates that derivatives of acetamides can exhibit antimicrobial properties. The structural characteristics of acetamide, N-(3-oxo-1-butenylidene)- may enhance its efficacy against various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents .

Building Block in Organic Synthesis

Acetamide, N-(3-oxo-1-butenylidene)- can serve as a versatile intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as nucleophilic addition and condensation reactions. This versatility is beneficial for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Synthesis of Functionalized Compounds

The compound's reactivity can be exploited to synthesize functionalized compounds that are valuable in medicinal chemistry. For instance, modifications to the butenylidene moiety can lead to compounds with enhanced biological activity or selectivity towards certain biological targets .

Case Studies

Mechanism of Action

The mechanism of action of Acetamide, N-(3-oxo-1-butenylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Acetamide, N-(3-oxo-1-butenylidene)- with structurally or functionally related acetamide derivatives:

Key Comparative Insights:

Synthetic Methods: N-Butyl-3-oxo-butanamide (89% yield) and N-cyclohexylacetoacetamide (94% yield) are synthesized via straightforward diketene-amine condensations in benzene or water . In contrast, the synthesis of Acetamide, N-(3-oxo-1-butenylidene)- likely requires controlled conditions to stabilize the conjugated enamine-ketone system. Cyano-substituted acetamides (e.g., 2-cyano-N-cyclohexyl-acetamide) employ Knoevenagel condensations, highlighting the versatility of acetamide derivatives in accessing diverse functional groups .

Structural and Functional Differences: Electron-Withdrawing Effects: N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide exhibits significant meta-substituent effects on crystal geometry, with strong electron-withdrawing groups (e.g., Cl, NO₂) altering lattice constants . In contrast, Acetamide, N-(3-oxo-1-butenylidene)-, with its conjugated system, may favor planar conformations conducive to π-stacking. Bioactivity: Phenoxy-acetamide derivatives (e.g., 2-(4-chloro-3-methylphenoxy)acetamide) demonstrate potent antimicrobial activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), whereas the bioactivity of Acetamide, N-(3-oxo-1-butenylidene)- remains underexplored but could be inferred to target similar pathways .

This contrasts with chalcone-derived acetamides, which are studied for antiproliferative and anticancer properties .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Acetamides

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Bioactivity |

|---|---|---|---|---|

| Acetamide, N-(3-oxo-1-butenylidene)- | C₁₇H₁₅NO₂ | 265.31 | Not reported | Heterocyclic intermediate |

| N-Butyl-3-oxo-butanamide | C₈H₁₅NO₂ | 157.21 | Not reported | Precursor for α-oxoketene acetals |

| 2-Cyano-N-cyclohexyl-acetamide | C₁₀H₁₄N₂O | 178.23 | 120–122 | Anticancer screening |

| N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide | C₈H₄Cl₅NO | 329.39 | 145–147 | Crystallography studies |

Table 2: Antimicrobial Activity of Acetamide Derivatives

Q & A

Q. What are the typical synthetic routes for Acetamide, N-(3-oxo-1-butenylidene)-, and how are reaction conditions optimized?

The synthesis often involves multi-step organic reactions, such as condensation of acetoacetamide derivatives with α,β-unsaturated carbonyl intermediates. Key steps include:

- Amide bond formation : Using coupling reagents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere .

- Control of stereochemistry : Temperature (typically 0–60°C) and pH (neutral to slightly acidic) are critical to avoid side reactions like keto-enol tautomerization .

- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC . Characterization is performed using NMR (¹H/¹³C for structural confirmation) and MS (for molecular weight validation) .

Q. Which analytical techniques are most effective for characterizing Acetamide, N-(3-oxo-1-butenylidene)-?

- High-resolution mass spectrometry (HR-MS) : Determines exact mass and molecular formula .

- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1680 cm⁻¹ for the oxo group) .

- X-ray crystallography : Resolves crystal structure and confirms stereochemistry when single crystals are obtainable .

- HPLC : Assesses purity (>95% required for biological assays) .

Q. What are the compound’s key physicochemical properties relevant to experimental handling?

- Solubility : Poor in aqueous buffers but soluble in polar aprotic solvents (DMSO, DMF) .

- Stability : Susceptible to hydrolysis under alkaline conditions; store at –20°C in inert atmospheres .

- Melting point : Typically 120–150°C (varies with substituents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from impurities or tautomeric forms. Strategies include:

- Cross-validation : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Dynamic NMR experiments : Monitor temperature-dependent shifts to identify tautomers .

- Computational modeling : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian software) .

Q. What experimental approaches are used to study the compound’s enzyme inhibition mechanisms?

- Kinetic assays : Measure IC₅₀ values via spectrophotometric methods (e.g., inhibition of acetylcholinesterase using Ellman’s reagent) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics .

- Molecular docking : Predict binding modes using software like AutoDock Vina, guided by crystallographic data of target enzymes .

Q. How can reaction yields be improved for large-scale synthesis?

- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance scalability .

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps .

- Flow chemistry : Continuous flow systems improve heat/mass transfer and reduce side reactions .

Q. What strategies mitigate instability in biological assays?

- Prodrug design : Modify the acetamide moiety to enhance metabolic stability .

- Lyophilization : Prepare lyophilized powders for long-term storage .

- Protective formulations : Use cyclodextrin complexes to improve aqueous solubility .

Q. How are computational models applied to predict the compound’s bioactivity?

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed activities (e.g., IC₅₀) .

- Molecular dynamics simulations : Study binding persistence in enzyme active sites over nanosecond timescales .

- ADMET prediction : Tools like SwissADME assess absorption, toxicity, and CYP450 interactions .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in biological assay results?

- Dose-response curves : Perform triplicate experiments with positive/negative controls (e.g., reference inhibitors) .

- Statistical analysis : Use ANOVA or Student’s t-test to validate significance (p < 0.05) .

- Cell-line validation : Ensure assays use authenticated cell lines (e.g., via STR profiling) .

Q. What protocols validate the compound’s role in multi-target drug discovery?

- Polypharmacology profiling : Screen against a panel of kinases, GPCRs, and ion channels .

- Network pharmacology : Map interactions using databases like STITCH or STRING .

- In vivo efficacy : Test in rodent models of disease (e.g., inflammation or cancer) with pharmacokinetic monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.